
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of benzopyran, characterized by the presence of hydroxyl groups at the 5th and 6th positions and a methyl group at the 4th position. This compound is often studied for its potential antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions. One common method includes the reaction of 4-methylresorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, followed by cyclization to form the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated benzopyran derivatives.
Scientific Research Applications
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals.
Medicine: Investigated for its potential anticancer and anti-inflammatory effects.
Industry: Used in the formulation of certain pharmaceuticals and cosmetic products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
- 7,8-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
- 6-Methyl-2H-1-benzopyran-2-one
Uniqueness
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct antioxidant and anticancer properties .
Properties
CAS No. |
5255-59-4 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5,6-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O4/c1-5-4-8(12)14-7-3-2-6(11)10(13)9(5)7/h2-4,11,13H,1H3 |
InChI Key |
ASOMKMLGQYKTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
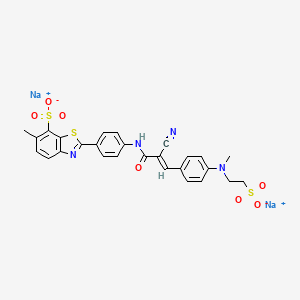
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

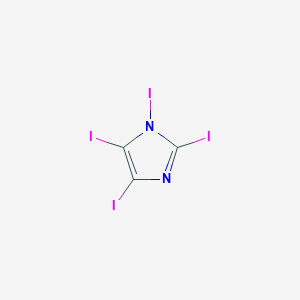
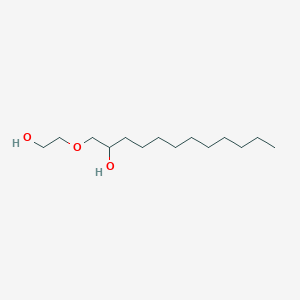

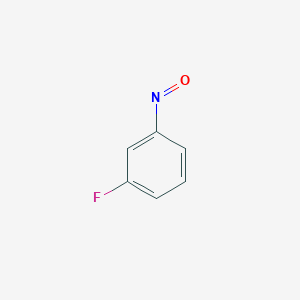
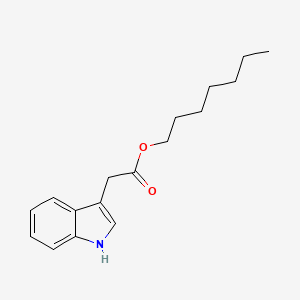
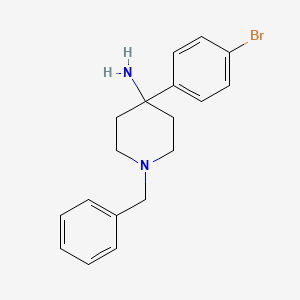
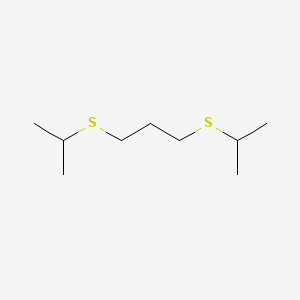
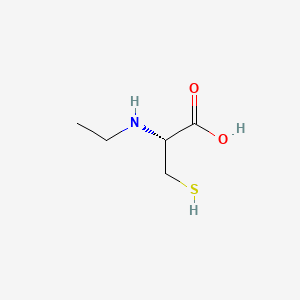
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
